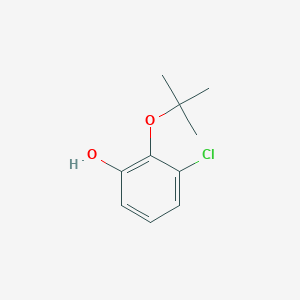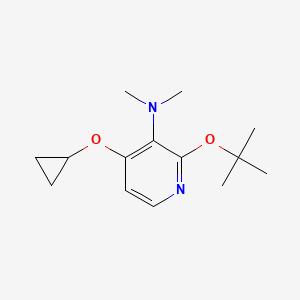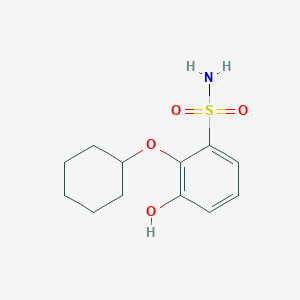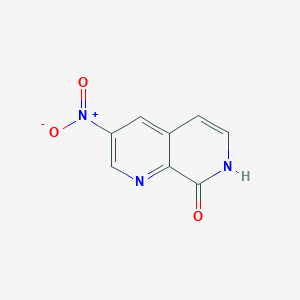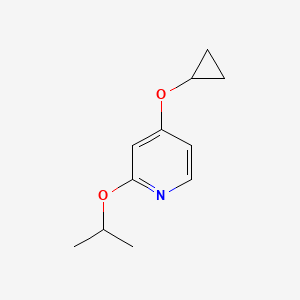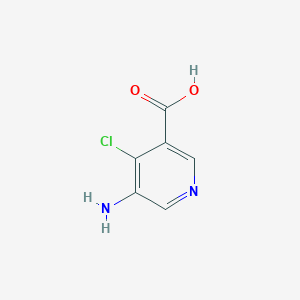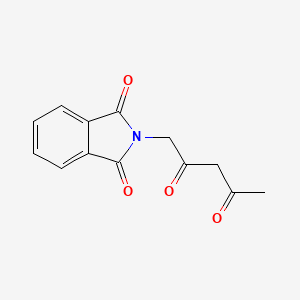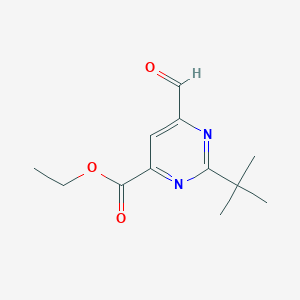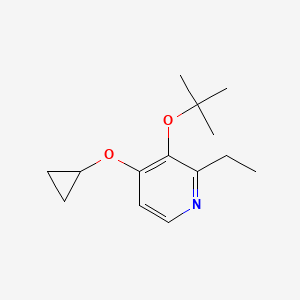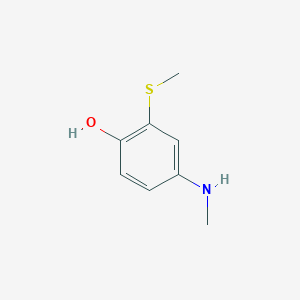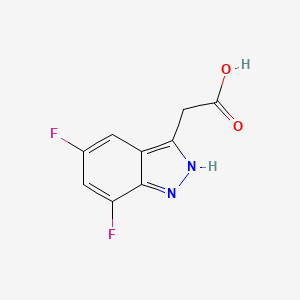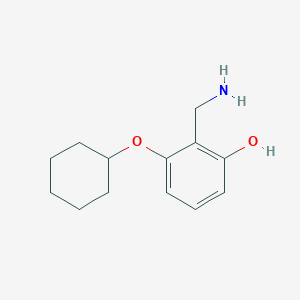
2-(Aminomethyl)-3-(cyclohexyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-(cyclohexyloxy)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a cyclohexyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(cyclohexyloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, which is then subjected to various chemical reactions to introduce the aminomethyl and cyclohexyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols and aromatic compounds.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-(cyclohexyloxy)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-(cyclohexyloxy)phenol involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)phenol: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less bioactive.
3-(Cyclohexyloxy)phenol: Lacks the aminomethyl group, reducing its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness
2-(Aminomethyl)-3-(cyclohexyloxy)phenol is unique due to the presence of both the aminomethyl and cyclohexyloxy groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-cyclohexyloxyphenol |
InChI |
InChI=1S/C13H19NO2/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9,14H2 |
Clé InChI |
ADGDKVGXQHFGTN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC=CC(=C2CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14844709.png)
